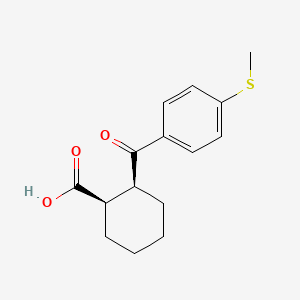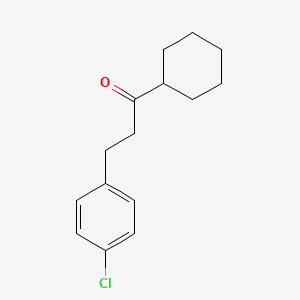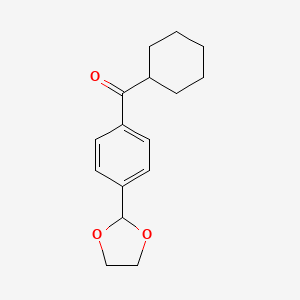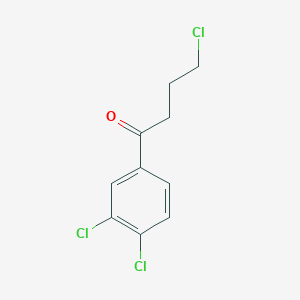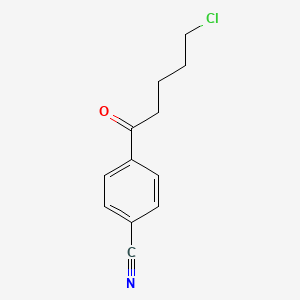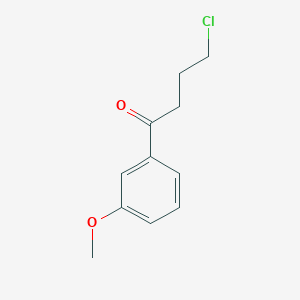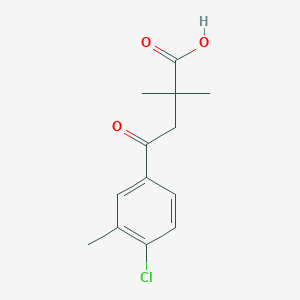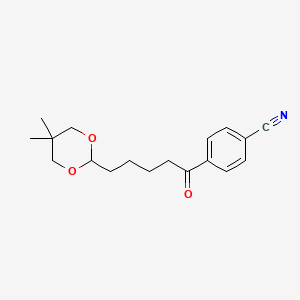
4'-Chloro-3-(3-methylphenyl)propiophenone
Übersicht
Beschreibung
4'-Chloro-3-(3-methylphenyl)propiophenone is a chemical compound that is part of a broader class of organic molecules known for their aromatic properties and potential applications in various chemical reactions and syntheses. While the specific compound is not directly discussed in the provided papers, related compounds and their properties, synthesis, and applications can offer insights into the behavior and characteristics of 4'-Chloro-3-(3-methylphenyl)propiophenone.
Synthesis Analysis
The synthesis of related chlorinated aromatic compounds often involves regiospecific reactions and can be achieved through various methods, including electrochemical preparations and acid-catalyzed condensation and cyclization reactions. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which suggests that similar electrochemical methods could potentially be applied to synthesize 4'-Chloro-3-(3-methylphenyl)propiophenone . Additionally, one-pot synthesis reactions via acid catalysis have been employed to obtain derivatives of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles, indicating that acid-catalyzed reactions are also relevant for the synthesis of chlorinated aromatic compounds .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized by X-ray crystallography, which provides detailed information on the geometry, bond lengths, and angles. For example, the structure of 4-chlorochalcone reveals a torsion angle in the propenone moiety and a dihedral angle between the phenyl rings . Similarly, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol shows a planar conformation and E configurations with respect to the C-N bonds . These findings suggest that 4'-Chloro-3-(3-methylphenyl)propiophenone may also exhibit specific geometric features that could be elucidated through similar structural investigations.
Chemical Reactions Analysis
Chlorinated aromatic compounds participate in a variety of chemical reactions. For instance, the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol did not yield the expected aryl ethers but instead produced products derived from C-alkylation . This indicates that the presence of a chloro group can influence the course of reactions and the types of products formed. Additionally, the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenolates and their solvatochromic behavior demonstrate the potential for chlorinated aromatic compounds to be used as solvatochromic switches and probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds can be determined through various spectroscopic methods and computational calculations. For example, quantum chemical calculations and molecular docking have been used to study the molecular structure and spectroscopic data of related compounds . The thermal properties of poly(urethanes) derived from bischloroformates containing chlorinated aromatic units have been characterized, indicating that these compounds can influence the thermal stability of polymers . These methods could be applied to 4'-Chloro-3-(3-methylphenyl)propiophenone to determine its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Polymer Science and Antimicrobial Activity
4'-Chloro-3-(3-methylphenyl)propiophenone (CMP) derivatives have been studied for their applications in polymer science and their antimicrobial properties. In one study, CMP derivatives were used to synthesize copolymers with antimicrobial activity. These copolymers were synthesized by reacting CMP derivatives with various monomers, leading to materials with potential applications in healthcare and materials science for their antimicrobial effects against bacteria, fungi, and yeast (Patel, Dolia, Patel, & Patel, 2006).
Environmental Applications
CMP derivatives have been evaluated for their role in environmental applications, particularly in the oxidation and degradation of pollutants. One study investigated the oxidation of CMP in pressurized hot water and vapor phases, demonstrating its potential for treating pollutants in water. This research highlights the efficiency of CMP derivatives in environmental cleanup and pollution management, with better oxidation results obtained in both phases, implying its utility in reducing corrosion and improving water treatment processes (Kronholm, Huhtala, Haario, & Riekkola, 2002).
Catalysis and Synthesis
CMP derivatives have also found applications in catalysis and synthetic chemistry. For instance, the benzoylation of CMP sodium salt to produce CMP benzoate via triliquid phase-transfer catalysis (TL-PTC) was explored, showing high product yield and effectiveness of the TL-PTC method for ester synthesis. This study indicates the potential of CMP derivatives in facilitating chemical reactions, enhancing product yields, and contributing to the development of efficient catalytic processes (Yang & Huang, 2007).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOOGAKVMGWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644072 | |
| Record name | 1-(4-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-65-3 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



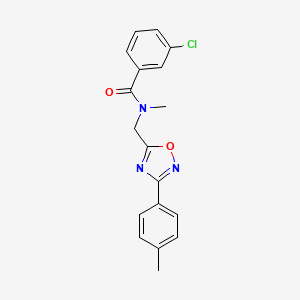
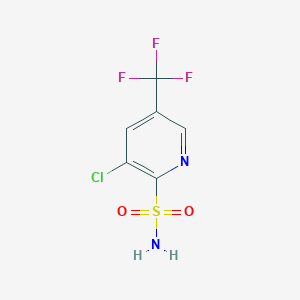

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)

